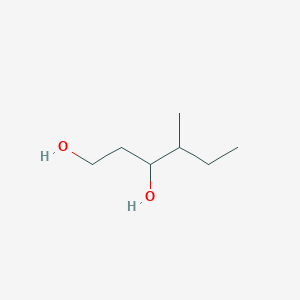

4-Methylhexane-1,3-diol

Description

4-Methylhexane-1,3-diol is a branched aliphatic diol with hydroxyl groups at positions 1 and 3 of a six-carbon chain (hexane) bearing a methyl substituent at position 4.

Properties

Molecular Formula |

C7H16O2 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

4-methylhexane-1,3-diol |

InChI |

InChI=1S/C7H16O2/c1-3-6(2)7(9)4-5-8/h6-9H,3-5H2,1-2H3 |

InChI Key |

PESGUTZAXXQWJP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylhexane-1,3-diol can be synthesized through several methods, including the reduction of diketones and the dihydroxylation of alkenes. One common approach involves the reduction of 4-methyl-2,3-hexanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the dihydroxylation of 4-methyl-1-hexene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.

Chemical Reactions Analysis

Types of Reactions: 4-Methylhexane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups make it reactive towards oxidizing agents, leading to the formation of carbonyl compounds.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can oxidize this compound to form ketones or aldehydes.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can further reduce the compound to form alcohols.

Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions include ketones, aldehydes, and halogenated compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methylhexane-1,3-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions involving diols.

Medicine: Research into potential therapeutic applications, such as drug development and the study of diol-containing compounds in biological systems.

Mechanism of Action

The mechanism of action of 4-Methylhexane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carbonyl compounds. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Benzene-1,3-diol Derivatives

Benzene-1,3-diol derivatives with alkyl, aryl, or heterocyclic substituents exhibit varied bioactivity and physicochemical properties:

- 5-Pentylbenzene-1,3-diol (olivetol), a natural alkylresorcinol, is synthesized via polyketide synthase enzymes and serves as a precursor in cannabinoid biosynthesis . 5-Pentadecylbenzene-1,3-diol (CAS 3158-56-3) is industrially significant, with applications in polymer chemistry and surfactants .

- Functional Group Modifications: Azo-linked derivatives (e.g., compound 4i in ) exhibit potent Gram-positive antibacterial activity, with MIC values threefold lower than lead compounds against S. aureus and L. monocytogenes . Thiadiazolyl-substituted derivatives (e.g., C1 and C7 in ) show fluorescence properties, making them candidates for bioimaging or sensor technologies . Methoxyalkyl derivatives (e.g., compounds 20–22 in ) are synthesized via aldehyde-resorcinol condensation, with retention times and yields influenced by substituent bulkiness .

Bioactivity :

Propane-1,3-diol Derivatives

Propane-1,3-diol derivatives with azido, nitro, or aryl substituents are pivotal in materials science:

- 2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) and 2,2-dinitropropane-1,3-diol (DNPD) are used in polyurethane synthesis, yielding polymers with low friction/impact sensitivity and tunable molecular weights .

- 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol forms heterometallic complexes (e.g., Ga₃V) for catalytic applications .

- Lignin-model aryl ether derivatives (e.g., compounds 7–10 in ) aid in studying β-O-4 bond cleavage mechanisms .

Natural Product Diols

- Octadecadiene-1,3-diols from soft corals () and erythro/threo-diarylpropane-1,3-diols from plants () highlight structural diversity in natural diols, though their bioactivities remain underexplored .

Data Tables

Substituted Benzene-1,3-diol Derivatives: Structural and Functional Comparison

Antimicrobial and Antioxidant Activities

Biological Activity

4-Methylhexane-1,3-diol (CAS Number: 25695-95-8) is a diol compound recognized for its potential biological activities. This article provides a detailed examination of its biological activity, including toxicological assessments, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H16O2 |

| Molecular Weight | 132.2 g/mol |

| Density | 0.9 g/cm³ |

| Boiling Point | 200 °C |

| Flash Point | 100 °C |

This compound is a colorless liquid with two hydroxyl groups that can participate in various chemical reactions such as oxidation and substitution .

Toxicological Assessments

Research indicates that this compound exhibits moderate toxicity. A study conducted on its metabolites revealed that they may possess greater toxicity than the parent compound itself. The investigation utilized quantitative toxicogenomics to assess cytotoxicity in yeast and human lung epithelial cells, where the compound was shown to inhibit cell growth significantly .

Key Findings from Toxicity Studies

- Acute Toxicity : Initial evaluations categorized this compound as moderately toxic, with effects primarily noted in skin and eye irritation tests conducted on animal models .

- Cellular Impact : Cytotoxicity assays demonstrated that exposure to the compound led to significant cell death in both yeast and human cells, indicating potential risks associated with environmental exposure .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to its hydroxyl groups. This property allows it to interact with various biomolecules, potentially influencing cellular processes. The compound's participation in redox reactions further complicates its biological profile, suggesting a multifaceted mechanism of action that warrants further investigation .

Environmental Impact Case Study: Charleston Spill

One notable case involving this compound was the chemical spill in Charleston, West Virginia, in January 2014. Approximately 10,000 gallons of chemicals, including this compound, leaked into the water supply affecting over 300,000 residents. Following the incident, symptoms reported included nausea and skin rashes among exposed individuals .

Health Monitoring Post-Spill

Post-spill assessments highlighted the need for ongoing health monitoring due to the potential long-term effects of exposure to this compound and its metabolites. The incident underscored the importance of understanding the toxicological profiles of industrial chemicals in public health contexts.

Research Findings Summary

Recent studies have focused on elucidating the biological activity and toxicity profiles of this compound. The following table summarizes key research findings:

| Study Focus | Findings |

|---|---|

| Acute Toxicity Assessment | Moderately toxic; skin and eye irritant |

| Cytotoxicity in Yeast and Human Cells | Significant growth inhibition observed |

| Environmental Spill Impact | Health symptoms reported post-exposure |

| Mechanistic Insights | Interaction with biomolecules via hydrogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.